molecular formula C20H32O5 B161462 Prostaglandin K1 CAS No. 69413-73-6

Prostaglandin K1

Cat. No. B161462
CAS RN: 69413-73-6
M. Wt: 352.5 g/mol
InChI Key: KJWZYMMLVHIVSU-IYCNHOCDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin K1 (PGK1) is a 9,11-diketo analog of PGE1 or PGD1 . It is a PGE2 receptor subtype EP1 agonist that has 387-fold reduced potency compared to PGE2 . Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals .


Molecular Structure Analysis

Prostaglandins, including Prostaglandin K1, possess a unique and intricate molecular structure that underlies their diverse physiological functions . They have a distinctive twenty-carbon skeleton, featuring a central five-membered ring . This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins .


Chemical Reactions Analysis

Prostaglandins, including Prostaglandin K1, have unique functional groups attached to their hydrocarbon chains . These functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .

Scientific Research Applications

Prostanoid Receptors: Expression and Characterization

Prostaglandin signaling is crucial for a variety of biological processes, including blood pressure homeostasis, inflammation resolution, pain perception, and cell survival. Disruptions in prostanoid signaling are linked to numerous disease states .

Prostaglandin Receptors in Pulmonary Arterial Hypertension (PAH)

Prostaglandins and their receptors are significant in the development of PAH, influencing vasoconstriction, vascular smooth muscle cell proliferation, migration, inflammation, and extracellular matrix remodeling. Prostacyclin and related drugs are used clinically to treat PAH .

Prostaglandins in Tissue Differentiation and Regeneration

Prostaglandins play a role in the differentiation and tissue regeneration of various cell types and organs. Their involvement in motor neuron differentiation from neural stem cells is an area of ongoing research .

Safety and Hazards

Prostaglandin K1 may cause serious eye irritation . It may also be irritating to the mucous membranes and upper respiratory tract .

properties

IUPAC Name

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-3,5-dioxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,21H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWZYMMLVHIVSU-IYCNHOCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(=O)CC1=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C(=O)CC1=O)CCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401348011
Record name Prostaglandin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin K1

CAS RN

69413-73-6
Record name Prostaglandin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401348011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin K1
Reactant of Route 2
Prostaglandin K1
Reactant of Route 3
Prostaglandin K1
Reactant of Route 4
Prostaglandin K1
Reactant of Route 5
Prostaglandin K1
Reactant of Route 6
Prostaglandin K1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.